molecular formula C11H16N2O B6176923 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine CAS No. 219660-75-0

2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine

Cat. No.: B6176923
CAS No.: 219660-75-0
M. Wt: 192.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine is an organic compound that features both an oxolane (tetrahydrofuran) ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine typically involves the following steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.

    Attachment of the pyridine ring: This step may involve a nucleophilic substitution reaction where a pyridine derivative is introduced to the oxolane-containing intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions could be used to modify the pyridine ring or other parts of the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical studies or as a precursor for bioactive compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine would depend on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(oxolan-3-yl)-1-(pyridin-2-yl)ethan-1-amine: Similar structure but with the pyridine ring attached at a different position.

    2-(oxolan-3-yl)-1-(pyridin-4-yl)ethan-1-amine: Another positional isomer with the pyridine ring attached at the 4-position.

    2-(oxolan-3-yl)-1-(pyridin-3-yl)propan-1-amine: A homologous compound with an additional methylene group in the ethanamine chain.

Uniqueness

2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to its isomers and homologs. This uniqueness can be leveraged in designing molecules with tailored functionalities for specific applications.

Properties

CAS No.

219660-75-0

Molecular Formula

C11H16N2O

Molecular Weight

192.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.